
MPI-0479605
Descripción general
Descripción
MPI-0479605 es un inhibidor potente y selectivo de la quinasa mitótica Mps1, también conocida como huso monopolar 1. Este compuesto es un inhibidor competitivo de ATP con un valor de IC50 de 1,8 nanomolares. Mps1 es una proteína quinasa de doble especificidad esencial para la unión adecuada de los cromosomas al huso mitótico y para mantener el punto de control del ensamblaje del huso. This compound ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad de interrumpir la mitosis e inducir la muerte celular en las células cancerosas .
Aplicaciones Científicas De Investigación
Overview
MPI-0479605 is a small-molecule inhibitor targeting the mitotic kinase Mps1 (also known as TTK). This compound has garnered attention in cancer research due to its ability to disrupt normal mitotic processes, leading to cell death in cancer cells. The following sections detail its applications in scientific research, particularly in cancer therapeutics, along with relevant case studies and data tables.
Cancer Therapeutics
This compound has been studied primarily for its potential as a cancer therapeutic. Its selective inhibition of Mps1 makes it a promising candidate for treating various malignancies, especially those characterized by chromosomal instability, such as:
- Triple-Negative Breast Cancer : A particularly aggressive form of breast cancer that lacks targeted therapies.
- Ovarian Cancer : Studies have indicated that Mps1 inhibitors may enhance the efficacy of existing chemotherapeutics .
Case Study: Xenograft Models
In xenograft models, this compound demonstrated significant tumor growth inhibition. Tumors treated with this compound showed reduced viability and increased rates of apoptosis compared to controls, highlighting its potential as a novel therapeutic agent .
Synergistic Effects with Other Agents
Research indicates that this compound may synergize with other chemotherapeutic agents. For example:
- Combination with Taxanes : Studies have shown that low doses of taxanes combined with this compound enhance cytotoxic effects against cancer cells. This synergy is attributed to the complementary mechanisms of action between Mps1 inhibition and taxane-induced microtubule stabilization .
Data Tables
Mecanismo De Acción
MPI-0479605 ejerce sus efectos al inhibir la actividad de Mps1, un regulador clave del punto de control del ensamblaje del huso. Mps1 es esencial para la unión adecuada de los cromosomas al huso mitótico y para mantener el punto de control hasta que todos los cromosomas estén correctamente unidos. Al inhibir Mps1, this compound interrumpe el punto de control del ensamblaje del huso, lo que lleva a una desalineación cromosómica y defectos en la segregación. Esto da como resultado una catástrofe mitótica y muerte celular, particularmente en las células cancerosas que dependen de Mps1 para su supervivencia .
Análisis Bioquímico
Biochemical Properties
MPI-0479605 interacts with Mps1, a dual specificity protein kinase . It acts as an ATP-competitive inhibitor, with an IC50 value of 1.8 nM . This indicates that this compound has a high affinity for the ATP-binding site of Mps1, thereby inhibiting its enzymatic activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In HCT-116 cells, this compound reduces cell viability in a dose-dependent manner . Furthermore, cells treated with this compound undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei . This suggests that this compound influences cell function by disrupting normal mitotic processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Mps1. By binding to the ATP-binding site of Mps1, this compound inhibits the kinase activity of Mps1 . This disruption of Mps1 function results in mitotic aberrations and apoptosis .
Temporal Effects in Laboratory Settings
Over time, cells treated with this compound show a significant delay or arrest in cell-cycle progression . This suggests that the effects of this compound are not immediate but become more pronounced over time.
Dosage Effects in Animal Models
In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg this compound resulted in a 50% tumor growth inhibition, whereas treatment with 150 mg/kg every fourth day caused a 75% tumor growth inhibition . This indicates that the effects of this compound vary with different dosages in animal models.
Subcellular Localization
Given its role as an inhibitor of Mps1, it is likely that this compound localizes to the same subcellular compartments as Mps1, which include the kinetochores and the mitotic spindle .
Métodos De Preparación
La síntesis de MPI-0479605 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza utilizando una serie de reacciones de condensación y ciclización.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos ciclohexilo y morfolinilo, mediante reacciones de sustitución.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza
Análisis De Reacciones Químicas
MPI-0479605 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones se utilizan para modificar el estado de oxidación del compuesto, lo que puede afectar su actividad biológica.
Reacciones de Sustitución: Estas reacciones implican la sustitución de un grupo funcional por otro, que se puede utilizar para introducir varios grupos funcionales en el compuesto.
Reacciones de Ciclización: Estas reacciones se utilizan para formar la estructura central del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.
Reactivos de sustitución: Como los haluros de alquilo y las aminas.
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para obtener el compuesto final .
Comparación Con Compuestos Similares
MPI-0479605 es estructuralmente similar a otros inhibidores de Mps1, como la reversina y MPS1-IN-1. Se diferencia de la reversina en que carece de actividad contra las quinasas Aurora, lo que lo hace más selectivo para Mps1. Esta selectividad es una ventaja clave de this compound, ya que reduce la probabilidad de efectos fuera de objetivo y aumenta su potencial como agente terapéutico .
Compuestos Similares
Reversina: Un inhibidor dual de Mps1 y quinasas Aurora.
MPS1-IN-1: Un inhibidor selectivo de Mps1 con una potencia similar a this compound.
Actividad Biológica
MPI-0479605 is a selective ATP-competitive inhibitor of Mps1 (also known as TTK), a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during mitosis. The compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt normal mitotic processes, leading to cell death in various cancer cell lines. This article delves into the biological activity of this compound, detailing its mechanisms, effects on cancer cells, and relevant research findings.
Mps1 is essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the SAC until all chromosomes are correctly aligned. Inhibition of Mps1 by this compound leads to:
- Aberrant Mitosis : Treated cells exhibit abnormal mitotic processes, resulting in chromosomal missegregation and aneuploidy.
- Cell Cycle Arrest : Cells experience growth arrest and inhibition of DNA synthesis, particularly in those with wild-type p53, which activates the ATM-RAD3-related pathway leading to p53-p21 activation.
- Mitotic Catastrophe and Apoptosis : Following disruption of Mps1 function, cells undergo mitotic catastrophe or apoptosis, contributing to reduced viability in cancer cell lines .
In Vitro Studies
Studies have demonstrated that this compound effectively inhibits Mps1 activity in various cancer cell lines. The following table summarizes key findings from in vitro experiments:
Cell Line | IC50 (nM) | Effects Observed |
---|---|---|
HeLa | 63-153 | Increased aneuploidy and apoptosis |
Colorectal Cancer | 50-70 | Modest efficacy in tumor growth inhibition |
Breast Cancer (Basal) | 50-100 | Significant reduction in cell viability |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, reflecting the potency of this compound against different cancer types .
In Vivo Studies
In xenograft models, this compound has shown promising results:
- Tumor Growth Inhibition : In models using human cancer cell lines, this compound significantly inhibited tumor growth. For instance, in colorectal tumor xenografts, tumor growth inhibition (TGI) ranged from 50% to 70% .
- Combination Therapy Potential : The compound has also been tested in combination with other chemotherapeutic agents, showing enhanced efficacy. For example, combining this compound with cisplatin demonstrated synergistic effects in mesothelioma models .
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. The study found that:
- Enhanced Sensitivity : Tumor cells with p53 mutations exhibited increased sensitivity to this compound compared to those with intact p53 pathways. This suggests a potential biomarker for patient selection in future clinical trials.
- Mechanistic Insights : The study provided insights into how Mps1 inhibition could be leveraged alongside existing therapies to improve outcomes for patients with aggressive breast cancer subtypes .
Propiedades
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBNYKNHXJGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.